![molecular formula C12H11NO B3046888 7,8-dihydropyrido[1,2-a]indol-9(6H)-one CAS No. 131849-07-5](/img/structure/B3046888.png)
7,8-dihydropyrido[1,2-a]indol-9(6H)-one
Overview
Description
Synthesis Analysis
The synthesis of 7,8-dihydropyrido[1,2-a]indol-9(6H)-one involves intricate steps. One notable approach is the Rh-catalyzed alkene hydroacylation . Specifically, allylindole-2-carboxaldehydes and N-allylpyrrole-2-carboxaldehydes undergo intramolecular hydroacylation reactions to form this compound. Remarkably, these processes occur without the need for ancillary functionality to stabilize the acylrhodium(III) hydride intermediate. The resulting product includes both 7,8-dihydropyrido[1,2-a]indol-9(6H)-one and 6,7-dihydroindolizin-8(5H)-one .
Molecular Structure Analysis
The molecular structure of 7,8-dihydropyrido[1,2-a]indol-9(6H)-one consists of a fused pyridine-indole ring system. The nitrogen atom in the pyridine ring and the oxygen atom in the carbonyl group contribute to its reactivity and biological properties. Researchers have characterized its stereochemistry and confirmed its enantioselectivity in various synthetic routes .
Chemical Reactions Analysis
The compound participates in several chemical reactions, including cyclizations, functional group transformations, and derivatizations. Its reactivity arises from the presence of the carbonyl group and the nitrogen heterocycle. Researchers have explored its behavior in diverse reaction conditions, leading to the formation of related derivatives and analogs .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Properties
Diastereoselective Synthesis : A study by Biswas et al. (2019) describes an efficient method for preparing a family of 8,9-dihydropyrido[1,2–a]indol-6(7H)-one scaffolds. This process involves a Michael-hemiaminalization-oxidation reaction and yields pharmacologically attractive tetracyclic indole scaffolds with five chiral centers, including an all-carbon stereogenic center (Biswas et al., 2019).
Electrophilic Cyclization : Wang et al. (2016) developed a method for synthesizing 6,9-dihydropyrido[1,2-a]indoles through a cascade iodocyclization of specific derivatives. This reaction is metal-free and environmentally friendly, offering a potential pathway for the synthesis of valuable compounds (Wang et al., 2016).
Reactivity of Nitrogen Bridgehead Compounds : The work by Hermecz et al. (1996) explores the synthesis and reactivity of 7,12-dihydropyrimido[1′,2′:1,2]pyrido[3,4-b]indol-4(6H)-ones, providing insights into electrophilic and nucleophilic reactions at specific positions of the compound (Hermecz et al., 1996).
Tandem Radical Addition Reactions : Coyle et al. (2014) discuss a one-pot Barton ester decomposition with tandem radical addition, leading to the formation of new 9-substituted 6,7-dihydropyrido[1,2-a]indoles. This method provides convenient access to these compounds (Coyle et al., 2014).
Biological Interactions and Applications
Hydrogen Bonding Abilities : Pozharskii et al. (2019) studied the hydrogen bonding abilities of compounds like 9-Dimethylaminobenzo[ g]indoles, which have structural similarities to 7,8-dihydropyrido[1,2-a]indol-9(6H)-one. This research is significant for understanding secondary protein structures, especially in α-helix sections containing tryptophan residues (Pozharskii et al., 2019).
Potassium-Competitive Acid Blockers : Palmer et al. (2007) synthesized 7H-8,9-Dihydropyrano[2,3-c]imidazo[1,2-a]pyridines with properties related to 7,8-dihydropyrido[1,2-a]indol-9(6H)-one, revealing their potential as potassium-competitive acid blockers (P-CABs). This highlights the pharmaceutical relevance of similar compounds (Palmer et al., 2007).
Antiproliferative Activity : Guillaumel et al. (2003) studied the synthesis and antiproliferative activity of basic ethers of 1,2-dihydropyrrolo[1,2-a]indole, which shares structural features with 7,8-dihydropyrido[1,2-a]indol-9(6H)-one. This research provides insights into the potential antiproliferative effects of such compounds (Guillaumel et al., 2003).
Enantioselective Synthesis for Therapeutic Applications : Du et al. (2014) reported the enantioselective synthesis of polycyclic nitrogen heterocycles, including 7,8-dihydropyrido[1,2-a]indol-9(6H)-one derivatives. Such synthetic methods are crucial for developing therapeutics with specific chirality and enhanced efficacy (Du et al., 2014).
properties
IUPAC Name |
7,8-dihydro-6H-pyrido[1,2-a]indol-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12-6-3-7-13-10-5-2-1-4-9(10)8-11(12)13/h1-2,4-5,8H,3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPNDEPXGQHQOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC3=CC=CC=C3N2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567721 | |
| Record name | 7,8-Dihydropyrido[1,2-a]indol-9(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-dihydropyrido[1,2-a]indol-9(6H)-one | |
CAS RN |
131849-07-5 | |
| Record name | 7,8-Dihydropyrido[1,2-a]indol-9(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride](/img/structure/B3046805.png)
![[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B3046807.png)
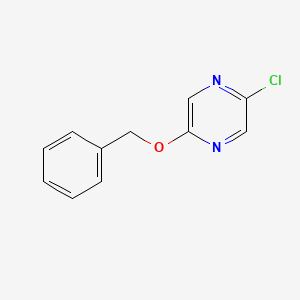
![tert-butyl 4-{[(2S)-pyrrolidin-2-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B3046809.png)
![1,5-Diazabicyclo[3.1.0]hexane](/img/structure/B3046812.png)
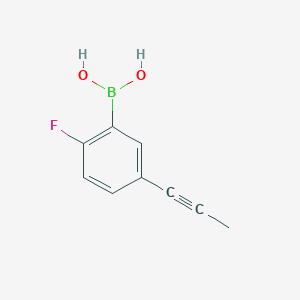
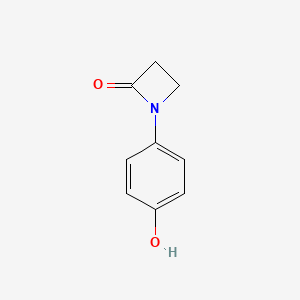

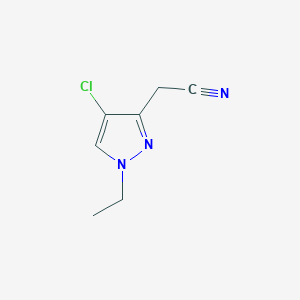
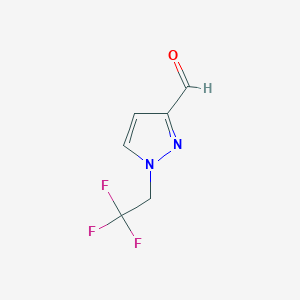

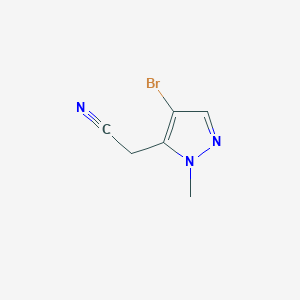
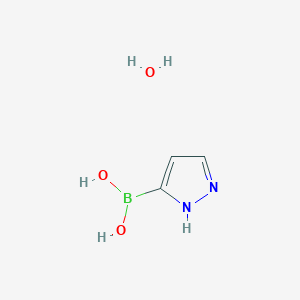
![2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol](/img/structure/B3046827.png)